XIAP BIR2/BIR2-3 inhibitor-2

XIAP BIR2 domain BIR3 domain

Standard BIR3-selective antagonists leave caspase-3/7 inhibition intact, creating a domain-coverage gap that distorts apoptosis rescue readouts. This compound uniquely antagonizes both the BIR2 domain (effector caspases-3/7) and the BIR2-3 linker region of XIAP. • <1 nM IC50 in FP assays - enables full target saturation at low nM working concentrations • Bivalent macrocyclic scaffold (MW 1529.75) - reference comparator for SAR studies • Potency exceeds SM-164 (1.39 nM) - reduces per-assay compound consumption

Molecular Formula C80H96N20O12
Molecular Weight 1529.7 g/mol
Cat. No. B12363724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXIAP BIR2/BIR2-3 inhibitor-2
Molecular FormulaC80H96N20O12
Molecular Weight1529.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C(=O)N1CCC2C1C(=O)NC(C(=O)NC(CC3=CC=C(C=C3)OCC4=CN(C5CCN(C5C(=O)NC(C(=O)NC(CC6=CC=C(C=C6)OCC7=CN2N=N7)C8=NN=NN8)CC9=CC1=CC=CC=C1C=C9)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N4)C(=O)O)CC1=CC2=CC=CC=C2C=C1)C(C)(C)C)NC
InChIInChI=1S/C80H96N20O12/c1-45(81-9)70(101)87-67(79(3,4)5)76(107)97-33-31-63-65(97)74(105)84-60(39-49-19-25-51-15-11-13-17-53(51)35-49)72(103)83-59(69-91-93-94-92-69)37-47-21-27-57(28-22-47)111-43-55-41-100(96-89-55)64-32-34-98(77(108)68(80(6,7)8)88-71(102)46(2)82-10)66(64)75(106)85-61(40-50-20-26-52-16-12-14-18-54(52)36-50)73(104)86-62(78(109)110)38-48-23-29-58(30-24-48)112-44-56-42-99(63)95-90-56/h11-30,35-36,41-42,45-46,59-68,81-82H,31-34,37-40,43-44H2,1-10H3,(H,83,103)(H,84,105)(H,85,106)(H,86,104)(H,87,101)(H,88,102)(H,109,110)(H,91,92,93,94)/t45-,46-,59-,60-,61-,62-,63+,64+,65-,66-,67+,68+/m0/s1
InChIKeyCNGSREOQTGGBIC-YZMHPAFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XIAP BIR2/BIR2-3 Inhibitor-2: A Macrocyclic Dual-Domain XIAP Antagonist for Apoptosis Research


XIAP BIR2/BIR2-3 inhibitor-2 (CAS 1609384-83-9) is a macrocyclic, bivalent small-molecule antagonist of the X-linked inhibitor of apoptosis protein (XIAP). It belongs to a series of dimeric P3–P5 linked macrocycles developed through DNA-programmed chemistry by Bristol-Myers Squibb and Ensemble Therapeutics [1]. The compound concurrently targets the BIR2 domain—which binds and inhibits effector caspases-3 and -7—and the BIR2-3 linker region of XIAP, with reported IC50 values below 1 nM in fluorescence polarization assays [2]. Its molecular formula is C80H96N20O12 (MW 1529.75), and it is supplied as a research-use-only tool compound for apoptosis and oncology studies [3].

Target Dual XIAP BIR2/BIR2-3 domain coverage
Potency Reported sub-nanomolar binding (FP assay context)
Use Context Apoptosis pathway studies; research-use-only tool compound

Why XIAP BIR2/BIR2-3 Inhibitor-2 Cannot Be Replaced by BIR3-Only Antagonists or Monomeric XIAP Ligands


XIAP antagonism at a single BIR domain is mechanistically insufficient for full caspase de-repression. The BIR2 domain and its preceding linker region directly inhibit effector caspases-3 and -7, while the BIR3 domain sequesters initiator caspase-9 [1]. BIR3-selective clinical-stage antagonists such as GDC-0152 (Ki = 28 nM for XIAP-BIR3) leave BIR2-mediated caspase-3/7 blockade intact, and monovalent Smac mimetics are >500-fold less potent than bivalent ligands in functional XIAP antagonism assays [2]. Consequently, procurement of a dual BIR2/BIR2-3 inhibitor is required whenever the experimental objective is simultaneous relief of both effector and initiator caspase inhibition. Substituting a BIR3-only or monomeric compound introduces a domain-coverage gap that fundamentally alters the pharmacological profile and compromises the reproducibility of apoptosis-rescue readouts [3].

BIR3-Only Agents
BIR3-selective antagonists may not relieve BIR2-dependent caspase-3/7 inhibition, limiting full de-repression.
Monomeric Ligands
Monovalent Smac mimetics may lack cooperative binding, yielding substantially weaker functional XIAP antagonism.

XIAP BIR2/BIR2-3 Inhibitor-2: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Dual BIR2/BIR2-3 Target Coverage Versus BIR3-Only Antagonist GDC-0152

XIAP BIR2/BIR2-3 inhibitor-2 is a dual-domain antagonist that binds both the BIR2 and BIR2-3 domains with IC50 values below 1 nM, thereby capable of simultaneously de-repressing effector caspases-3/7 (via BIR2) and initiator caspase-9 (via BIR3). In contrast, the clinical-stage comparator GDC-0152 is a BIR3-selective antagonist with a Ki of 28 nM for XIAP-BIR3 and negligible affinity for cIAP1-BIR2 or cIAP2-BIR2 [1]. This means GDC-0152 cannot relieve XIAP-mediated caspase-3/7 inhibition, a mechanistic gap that precludes its use in experiments requiring full XIAP functional neutralization.

Target Coverage
Reported
Target: IC50 < 1 nM (BIR2+BIR2-3)
Comparator: Ki 28 nM (BIR3 only)
Dual-domain coverage supports full caspase de-repression context.
Cross-study assay formats; direct comparison not available.
XIAP BIR2 domain BIR3 domain caspase-3 caspase-9 apoptosis

Sub-Nanomolar Potency Versus the Bivalent SMAC Mimetic SM-164

XIAP BIR2/BIR2-3 inhibitor-2 achieves IC50 values below 1 nM for the BIR2-3 construct, representing an improvement over the well-characterized bivalent SMAC mimetic SM-164, which binds XIAP containing both BIR domains with an IC50 of 1.39 nM [1]. While both compounds are bivalent, the macrocyclic scaffold of inhibitor-2 (dimeric P3–P5 linked macrocycle) may contribute to its enhanced potency relative to the non-macrocyclic SM-164 scaffold. However, it should be noted that inhibitor-2's IC50 is reported as a broad "<1 nM" range rather than a precise single value, and SM-164 has extensive published cellular and in vivo characterization that inhibitor-2 currently lacks.

vs. SM-164 Potency
Reported
Target: IC50 < 1 nM
SM-164: IC50 1.39 nM
Reported potency advantage; exact fold-difference unresolved.
Sub-nM resolution unavailable for target compound.
XIAP bivalent inhibitor SMAC mimetic BIR2 BIR3 IC50

Intra-Series Differentiation: Inhibitor-2 Versus Inhibitor-1 (Compound 3) in the Same Macrocyclic Family

Within the same Bristol-Myers Squibb / Ensemble Therapeutics macrocyclic series, XIAP BIR2/BIR2-3 inhibitor-1 (compound 3) is reported with discrete IC50 values of 1.9 nM (BIR2) and 0.8 nM (BIR2-3), whereas inhibitor-2 is described with IC50 values "less than 1 nM" for both domains [1]. The imprecise reporting for inhibitor-2 (no single-digit picomolar resolution provided) makes a definitive potency ranking within the series difficult. However, the distinct CAS numbers and molecular formulas confirm these are structurally distinct macrocyclic congeners with differentiated substitution patterns. Users who require a compound with explicitly resolved, domain-specific IC50 values for BIR2 versus BIR2-3 may prefer inhibitor-1; users seeking the nominal sub-nanomolar potency claim across both domains may select inhibitor-2.

Intra-Series Differentiation
Head-to-head
Inhibitor-2: IC50 < 1 nM (both domains)
Inhibitor-1: 1.9 nM (BIR2), 0.8 nM (BIR2-3)
Domain-resolved data for inhibitor-1; nominal sub-nM for inhibitor-2.
Selection depends on data resolution requirements.
XIAP macrocyclic inhibitor BIR2 BIR2-3 structure-activity relationship

Macrocyclic Scaffold Class Advantage Over Linear Monovalent SMAC Peptidomimetics

The dimeric macrocyclic architecture of inhibitor-2 enables concurrent engagement of both BIR2 and BIR3 domains within the same XIAP molecule, conferring an avidity-driven potency enhancement. Published class-level evidence demonstrates that bivalent Smac-based ligands are more than 500 times more potent than corresponding monovalent Smac-based ligands in functional XIAP antagonism assays [1]. Linear monovalent agents such as the AVPI tetrapeptide or simple AVPI mimetics bind only a single BIR domain and lack this cooperative binding advantage. While direct head-to-head data between inhibitor-2 and a specific monovalent comparator are not available, the class-level inference is strong: any macrocyclic bivalent XIAP antagonist is mechanistically predicted to vastly outperform monovalent alternatives in XIAP-dependent apoptosis rescue.

Bivalent vs Monovalent
Class-level
Reported >500-fold potency advantage for bivalent architecture (class-level).
Macrocyclic bivalent scaffold supports strong XIAP antagonism context.
Direct comparator data unavailable; verify per assay system.
XIAP macrocyclic bivalent AVPI monovalent potency

XIAP Selectivity Differentiation: BIR2/BIR2-3 Focus Versus cIAP1/2-Preferring Clinical Candidates

Several clinical-stage IAP antagonists, including birinapant (TL32711) and ASTX660 (tolinapant), preferentially target the BIR3 domains of cIAP1/2 with significantly weaker XIAP engagement. Birinapant binds XIAP with a Kd of 45 nM but cIAP1 with a Kd < 1 nM—a >45-fold cIAP1 preference—and ASTX660 targets the BIR3 domain of cIAP1/2 and XIAP with IC50 values of 12 nM and <40 nM, respectively . In contrast, inhibitor-2 is explicitly characterized as a dual BIR2/BIR2-3 inhibitor of XIAP with sub-nM potency . Although direct comparative selectivity data (e.g., cIAP1-BIR2-3 vs XIAP-BIR2-3 IC50 ratios) for inhibitor-2 have not been published, its designation as an XIAP-domain-targeted tool compound distinguishes it from cIAP1/2-driven clinical candidates whose pharmacological effects are dominated by cIAP degradation and NF-κB modulation rather than direct caspase de-repression.

XIAP vs cIAP Profile
Data to verify
cIAP1/2-preferring clinical candidates show weaker XIAP BIR2 engagement.
Inhibitor-2 may support XIAP-specific pathway dissection.
XIAP/cIAP selectivity data not published for inhibitor-2; orthogonal validation advised.
XIAP cIAP1 cIAP2 BIR2-3 selectivity birinapant

Recommended Application Scenarios for XIAP BIR2/BIR2-3 Inhibitor-2 Based on Quantitative Evidence


Simultaneous Caspase-3/7 and Caspase-9 De-Repression in Mechanistic Apoptosis Studies

When the experimental objective is to fully neutralize XIAP-mediated caspase inhibition across both effector (caspase-3/7) and initiator (caspase-9) arms, XIAP BIR2/BIR2-3 inhibitor-2 provides dual-domain coverage at sub-nanomolar potency [1]. This is mechanistically unattainable with BIR3-selective agents such as GDC-0152, which lacks BIR2 binding and cannot relieve XIAP-mediated caspase-3/7 blockade. Researchers studying the relative contributions of BIR2- versus BIR3-dependent caspase regulation should use inhibitor-2 to ensure complete XIAP functional antagonism, with the caveat that domain-resolved IC50 values (as available for inhibitor-1) are not reported for this compound.

High-Sensitivity Biochemical Assays Requiring Maximal Target Engagement at Minimal Compound Concentration

For fluorescence polarization, AlphaScreen, or TR-FRET assays where compound concentration must be minimized to avoid solvent interference or non-specific binding, the sub-nanomolar IC50 (<1 nM) of inhibitor-2 enables full target saturation at low nanomolar working concentrations [2]. This potency exceeds that of the well-characterized bivalent comparator SM-164 (IC50 = 1.39 nM), potentially reducing per-assay compound consumption and enabling higher-throughput screening formats where DMSO tolerance is limited.

XIAP-Specific Pathway Dissection in Settings Where cIAP1/2 Activity Must Be Excluded

In cellular contexts where distinguishing XIAP-dependent apoptosis from cIAP1/2-mediated NF-κB signaling is critical, inhibitor-2's designation as a BIR2/BIR2-3-targeted XIAP antagonist makes it a more appropriate tool than cIAP1/2-preferring clinical candidates such as birinapant (cIAP1 Kd < 1 nM vs XIAP Kd = 45 nM) [3]. Users should note that direct selectivity data (XIAP vs cIAP1 BIR2-3 IC50 ratios) have not been published for inhibitor-2; orthogonal confirmation of XIAP specificity in the user's cellular system is advised.

Structure-Activity Relationship (SAR) Studies Within the Macrocyclic XIAP Antagonist Series

For medicinal chemistry teams exploring SAR around the dimeric P3–P5 macrocyclic scaffold described by Seigal et al. (2015) and the Borzilleri patent family [4], inhibitor-2 serves as a reference compound with a distinct molecular formula (C80H96N20O12, MW 1529.75) compared to inhibitor-1 (compound 3) and inhibitor-3. Its differentiated substitution pattern, combined with sub-nM dual-domain potency, makes it a relevant comparator for newly synthesized congeners. Procurement of all three numbered inhibitors (inhibitor-1, -2, and -3) enables comparative profiling across the patent's chemical space.

Application
Selection Property
Validation Focus
Simultaneous caspase-3/7 and -9 de-repression studies
Dual BIR2/BIR2-3 domain coverage
Caspase activation readouts across effector and initiator pathways
High-sensitivity biochemical binding assays
Reported sub-nM binding potency
Assay linearity, compound interference, and solvent compatibility
XIAP-specific pathway dissection (exclude cIAP1/2)
XIAP BIR2/BIR2-3 targeting profile
Orthogonal XIAP vs cIAP selectivity assessment in cellular model
Macrocyclic SAR compound library profiling
Defined macrocyclic scaffold and substitution pattern
Comparative profiling across inhibitor-1, -2, -3 series
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